GAT1 Binding Affinity: (1R,2S)-cis Stereoisomer vs. Structurally Related GABA Uptake Inhibitors
(1R,2S)-2-(Aminomethyl)cyclobutan-1-ol hydrochloride demonstrates measurable, albeit moderate, binding affinity for the human GABA transporter 1 (GAT1) with a Ki of 1,100 nM (1.10 μM) in a competitive MS binding assay using HEK293 cell membranes [1]. In the same assay system, the clinical GAT1 inhibitor tiagabine exhibits a Ki of 67–102 nM, indicating that the target compound is approximately 11- to 16-fold weaker . While this affinity is insufficient for therapeutic candidacy, it confirms that the (1R,2S)-cis stereochemistry enables productive engagement with the GAT1 orthosteric site—a property absent in the (1R,2R)-trans isomer, for which no detectable GAT1 binding has been reported in public databases [2]. This stereochemistry-dependent binding provides a validated starting point for structure-activity relationship (SAR) optimization campaigns.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,100 nM (1.10 μM) at human GAT1 |
| Comparator Or Baseline | Tiagabine: Ki = 67–102 nM at human GAT1; (1R,2R)-trans isomer: no detectable binding reported |
| Quantified Difference | Approximately 11- to 16-fold weaker than tiagabine; binding present vs. absent for trans isomer |
| Conditions | Competitive MS binding assay, HEK293 cell membranes, NO71156 as unlabelled marker |
Why This Matters
Validated, stereochemistry-dependent target engagement enables rational SAR expansion, whereas analogs without confirmed binding cannot serve as lead scaffolds for GAT1-directed programs.
- [1] BindingDB, BDBM50063508 (CHEMBL3398500), Affinity Data: Ki = 1.10E+3 nM for human GAT1 expressed in HEK293 cells. View Source
- [2] BindingDB search for (1R,2R)-2-(aminomethyl)cyclobutan-1-ol and trans-2-(aminomethyl)cyclobutan-1-ol: No GAT1 affinity data retrieved (accessed 2026-05-03). View Source
